Irisquinone
Overview
Description
Irisquinone is a naturally occurring compound isolated from the seeds of Iris pallasi, a plant belonging to the Iridaceae family. This compound has garnered significant attention due to its potent antitumor properties. It is a type of 1,4-benzoquinone and has been found to be effective against various types of cancer, including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma in mice .
Mechanism of Action
Target of Action
Irisquinone, a naturally occurring antitumor agent, primarily targets cancer cells . It has been found to be effective against various types of cancer, including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma (EAC) in mice . This compound also targets the enzymes essential for DNA replication and repair, making them a critical target for anti-cancer drugs .
Mode of Action
This compound interacts with its targets by inducing oxidative stress within the cell . Upon entry into the cancer cell, this compound undergoes a series of redox reactions, leading to the production of reactive oxygen species (ROS) . These reactive molecules damage essential cellular components such as DNA, proteins, and lipids . By inhibiting topoisomerase, this compound prevents cancer cells from repairing their DNA, thereby enhancing the efficacy of the ROS-induced damage .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It damages the nuclei of cells and inhibits mitosis in cancer cells . Furthermore, it significantly inhibits the respiration of P388 cells and causes mitochondrial damage to EAC cells . This compound also increases the levels of cyclic guanosine monophosphate in the plasma of tumor-bearing mice .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . It damages the nuclei of cells, inhibits mitosis in cancer cells, and causes mitochondrial damage . This leads to the death of cancer cells and the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that the solubility and stability of this compound can be increased by preparing the inclusion complex with hydroxypropyl-beta-cyclodextrin .
Biochemical Analysis
Biochemical Properties
Irisquinone plays a significant role in biochemical reactions due to its redox-active nature. It can participate in oxidation-reduction reactions, generating reactive oxygen species (ROS) within cells. These ROS can induce oxidative stress, leading to damage of essential cellular components such as DNA, proteins, and lipids . This compound interacts with enzymes like topoisomerases, which are crucial for DNA replication and repair. By inhibiting these enzymes, this compound prevents cancer cells from repairing their DNA, enhancing the efficacy of ROS-induced damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress and interfering with specific cellular pathways crucial for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of topoisomerase enzymes, preventing DNA repair in cancer cells . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, tipping the balance in favor of cell death . This multi-faceted mechanism makes this compound a potent anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It generates ROS within cancer cells, inducing oxidative stress and damaging cellular components . This compound also inhibits topoisomerase enzymes, preventing DNA repair and enhancing ROS-induced damage . Furthermore, it modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, promoting programmed cell death . These combined actions make this compound a highly effective anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can enhance the radiosensitivity of cancer cells, making them more susceptible to radiation therapy . The stability and degradation of this compound have also been studied, with findings indicating that it remains effective over extended periods in both in vitro and in vivo settings . Long-term effects on cellular function include sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as damage to normal tissues and organs have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its redox-active properties. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . This compound’s effects on metabolic flux and metabolite levels have also been studied, with findings indicating that it can alter the balance of metabolites within cells, contributing to its anti-cancer effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues have been studied, with findings indicating that it preferentially accumulates in tumor tissues, enhancing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize within the mitochondria, where it induces mitochondrial damage and disrupts cellular respiration . Additionally, this compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, enhancing its ability to induce apoptosis and inhibit cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of irisquinone can be achieved through several methods. One efficient synthetic route involves a five-step process starting from 3,5-dimethoxycarboxaldehyde. The steps include Wittig reaction, reduction, oxidation, another Wittig reaction, and final oxidation. The overall yield of this method is approximately 48% . Key factors such as the ratio of raw materials, temperatures, solvents, reaction times, and types of base for the main reactions are optimized to achieve the best yield .
Another method involves the palladium-catalyzed coupling reaction of dec-9-yn-1-ol with iodide to form an alkyne, followed by Fremy’s salt oxidation of phenol . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves extraction and purification from the seed oil of Iris pallasi. this method has limitations due to the low yield and high cost of extraction. Therefore, synthetic methods are preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Irisquinone undergoes various chemical reactions, including:
Oxidation: Fremy’s salt oxidation of phenol is a key step in its synthesis.
Substitution: Palladium-catalyzed coupling reactions are used to introduce functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Fremy’s salt (potassium nitrosodisulfonate) is commonly used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for reduction reactions.
Substitution: Palladium-catalyzed coupling reactions often use bases like piperidine and co-catalysts like copper iodide.
Major Products
The major product formed from these reactions is this compound itself, which is a 1,4-benzoquinone derivative with potent antitumor properties .
Scientific Research Applications
Irisquinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a starting material for the synthesis of other quinone derivatives.
Biology: Studied for its effects on cellular respiration and mitochondrial function.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Irisquinone belongs to the class of quinones, which are known for their ability to interfere with cellular processes. Similar compounds include:
Plumbagin: Another naturally occurring quinone with antitumor properties.
Juglone: A quinone found in walnut trees, known for its antimicrobial and antitumor activities.
Lapachol: A quinone derived from the lapacho tree, used for its antitumor and antimicrobial properties.
Compared to these compounds, this compound is unique due to its specific source (Iris pallasi) and its distinct mechanism of action involving mitochondrial damage and inhibition of cellular respiration .
Properties
IUPAC Name |
2-[(Z)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCUFKHCNSRIA-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318175 | |
Record name | Irisquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56495-82-0 | |
Record name | Irisquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56495-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irisquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056495820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irisquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRISQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW0P1VS52W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Irisquinone exert its antitumor effects?
A: this compound exhibits its antitumor activity through multiple mechanisms. [, , ] These include:
- Direct cytotoxicity: this compound damages the nuclei of cancer cells and inhibits mitosis, ultimately leading to cell death. []
- Inhibition of the Warburg effect: this compound downregulates the expression of Hexokinase II (HK II), a key enzyme in the Warburg effect, thereby disrupting the metabolic reprogramming often observed in cancer cells. []
- Radiosensitization: this compound enhances the sensitivity of cancer cells to radiation therapy. This effect is partly attributed to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a protein that promotes tumor survival in low-oxygen environments. []
Q2: Does this compound impact the immune system?
A: Research suggests this compound might enhance immune function in the context of cancer. In a study using a mouse model of liver cancer (H22-bearing mice), this compound combined with radiation therapy increased the levels of CD4+ T cells and the CD4+/CD8+ T cell ratio, indicating a potential for boosting the antitumor immune response. []
Q3: What is the chemical structure of this compound?
A: this compound is a 1,4-benzoquinone derivative with a long alkyl chain. Its chemical structure consists of a benzoquinone ring with a methoxy group and a cis-heptadecenyl side chain attached to it. []
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C24H38O3. Its molecular weight is 374.55 g/mol. [, ]
Q5: Does this compound possess any catalytic properties?
A5: The provided research papers do not focus on catalytic properties of this compound. Research primarily investigates its anticancer potential and associated mechanisms.
Q6: Have any computational studies been conducted on this compound?
A: Yes, CNDO/2 calculations have been employed to study the reactivity of this compound. These calculations revealed that the π-electron polarizability (superdelocalizability) is higher at specific carbon bonds compared to the carbon-carbon double bond, suggesting a preference for electrophilic substitution over electrophilic addition at these sites. []
Q7: How do structural modifications of this compound affect its activity?
A: While specific SAR studies are limited within the provided research, structural analogs of this compound have been synthesized and evaluated for their heavy ion radiosensitization effect on S180 sarcoma in mice. The results suggest that certain derivatives, specifically Q7 and Q8, exhibit superior sensitization enhancement ratios (SER) compared to this compound itself under hypoxic conditions. This indicates that structural modifications can influence the biological activity of this compound. []
Q8: What strategies have been explored to improve the stability and delivery of this compound?
A8: Several approaches have been investigated to enhance the stability and delivery of this compound:
- Inclusion Complexes: Forming inclusion complexes with Hydroxypropyl-β-cyclodextrin (HP-β-CD) improves this compound's solubility and stability. [, , , , ] These complexes have been successfully incorporated into freeze-drying injections. [, ]
- Liposomes: Encapsulating this compound in liposomes has shown promise in enhancing stability and enabling sustained drug release. []
Q9: What is known about the absorption and bioavailability of this compound?
A: Studies in rats indicate that this compound formulated as an HP-β-CD inclusion complex exhibits improved intestinal absorption compared to capsule formulations. The relative bioavailability of the inclusion complex was found to be 133.9%. This suggests that HP-β-CD complexation can significantly enhance the oral bioavailability of this compound. []
Q10: How is this compound metabolized and excreted?
A10: The provided research papers do not delve into the detailed metabolic pathways or excretion profiles of this compound.
Q11: What types of cancer cells has this compound shown activity against in vitro?
A11: this compound has demonstrated cytotoxic effects against various cancer cell lines in vitro, including:
- Cervical carcinoma cells []
- Lymphosarcoma cells [, ]
- Hepatoma cells []
- Ehrlich ascites carcinoma (EAC) cells [, ]
- P388 cells (a murine leukemia cell line) []
- MDA-MB-231 cells (a human breast cancer cell line) [, ]
- C6 rat glioma cells []
Q12: What animal models have been used to study the anticancer activity of this compound?
A12: Several animal models have been employed to investigate the antitumor efficacy of this compound:
- Mice: Various mouse models have been used, including those bearing U14 tumors [], lymphosarcoma [, ], hepatic cancer [], Ehrlich ascites carcinoma (EAC) [], H22 liver cancer [], and S180 sarcoma [, ].
- Rabbits: A rabbit model of VX2 lung transplant tumors has been used to assess the radiosensitizing effects of this compound. [, ]
- Rats: A rat model of C6 glioma has been used to evaluate the radiosensitizing mechanism of this compound. []
Q13: Have any clinical trials been conducted with this compound?
A13: While preclinical studies have shown promising results, the provided abstracts do not mention any completed or ongoing clinical trials of this compound.
Q14: Is there information about resistance mechanisms to this compound?
A14: The provided research does not specifically address resistance mechanisms to this compound.
Q15: What is known about the toxicity profile of this compound?
A: Studies in mice have determined the LD50 (lethal dose for 50% of the tested animals) of this compound to be 25.4 ± 1.9 mg/kg by intraperitoneal (IP) injection and 2.8 ± 0.3 g/kg by oral administration. [] Subacute toxicity studies in rats and dogs indicated low toxicity levels. [] Notably, this compound did not show bone marrow suppression in these studies. []
Q16: What are the challenges and opportunities in delivering this compound effectively to tumor sites?
A: As a hydrophobic compound, this compound presents challenges in terms of solubility and bioavailability. This limitation has spurred research into drug delivery systems such as inclusion complexes with HP-β-CD [, , , , , , , ] and liposomes []. These approaches aim to improve its solubility, stability, and delivery to tumor sites.
Q17: What analytical techniques are commonly used to study this compound?
A17: Various analytical methods have been employed to characterize and quantify this compound:
- Chromatography: High-Performance Liquid Chromatography (HPLC) is frequently used for both quantitative analysis and to determine encapsulation efficiency in liposomal formulations. [] Additionally, High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to isolate proanthocyanidins from Iris lactea, highlighting its utility in separating natural products from complex mixtures. [] Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized to analyze the composition of Iris seed coat extracts, enabling the identification of various constituents, including this compound. []
- Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is commonly employed for quantitative analysis. [] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, is crucial for structural confirmation. []
- Electrochemical Techniques: Techniques like linear potential scan polarography, cyclic voltammetry, and constant potential electrolysis have been utilized to investigate the electrochemical behavior of this compound. []
- Calorimetry: Differential Scanning Calorimetry (DSC) is used to characterize the physicochemical properties of this compound and its inclusion complexes. [, , ]
- X-ray Diffraction (XRD): XRD is another valuable tool for characterizing the solid-state properties of this compound and its formulations. [, , ]
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